![molecular formula C11H14N4O B1530607 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1478676-26-4](/img/structure/B1530607.png)

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Overview

Description

Scientific Research Applications

Synthesis and Characterization

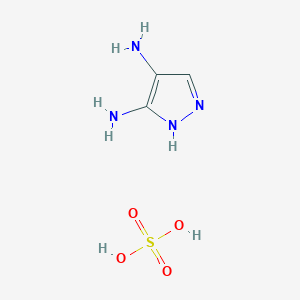

The compound 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine and its derivatives have been synthesized and characterized in various studies. These compounds are of interest due to their potential biological activities. For instance, the synthesis, characterization, and bioactivities of pyrazole derivatives have been explored, identifying antitumor, antifungal, and antibacterial pharmacophore sites. The structural elucidation includes techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Theoretical physical and chemical properties calculations have been performed to understand the biological activity against breast cancer and microbes (Titi et al., 2020).

Antimicrobial and Insecticidal Evaluation

Compounds related to this compound have been evaluated for their antimicrobial potential. The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation against Pseudococcidae insects for insecticidal activity, as well as selected microorganisms for antibacterial potential, highlight the compound's relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Enzyme Inhibition Studies

Research on N-alkylated pyrazolo[3,4-d]pyrimidine analogs has shown their efficacy in inhibiting key enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential for therapeutic applications. This demonstrates the compound's role in pharmacology, particularly in relation to cognitive disorders and other diseases where enzyme inhibition is beneficial (Aydin et al., 2021).

Structural Optimization for Pharmacological Activity

The compound's derivatives have been optimized for pharmacological activities, such as PDE9A inhibition, demonstrating significant in vitro and in vivo pharmacokinetics properties. This includes advancements in clinical trials, highlighting the compound's potential in treating cognitive disorders by elevating central cGMP levels in the brain and CSF of rodents. The procognitive activity and synaptic stabilization observed in models underscore its therapeutic potential (Verhoest et al., 2012).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which is a crucial regulator of the cell cycle .

Mode of Action

It can be inferred that if it acts similarly to other cdk2 inhibitors, it may bind to the active site of the enzyme, preventing its interaction with cyclin and atp, thereby halting the progression of the cell cycle .

Biochemical Pathways

If it acts as a cdk2 inhibitor, it would affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Pharmacokinetics

Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cell lines .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of the compound .

Properties

IUPAC Name |

2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEVSUGZFSUMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B1530535.png)

![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)

![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)

![1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1530543.png)

![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)